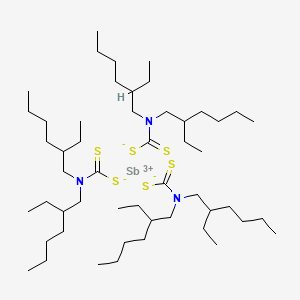

Antimony tris(bis(2-ethylhexyl)dithiocarbamate)

Description

Properties

CAS No. |

15991-76-1 |

|---|---|

Molecular Formula |

C51H102N3S6Sb |

Molecular Weight |

1071.5 g/mol |

IUPAC Name |

antimony(3+);N,N-bis(2-ethylhexyl)carbamodithioate |

InChI |

InChI=1S/3C17H35NS2.Sb/c3*1-5-9-11-15(7-3)13-18(17(19)20)14-16(8-4)12-10-6-2;/h3*15-16H,5-14H2,1-4H3,(H,19,20);/q;;;+3/p-3 |

InChI Key |

FPLFMZZKSXPSQO-UHFFFAOYSA-K |

Canonical SMILES |

CCCCC(CC)CN(CC(CC)CCCC)C(=S)[S-].CCCCC(CC)CN(CC(CC)CCCC)C(=S)[S-].CCCCC(CC)CN(CC(CC)CCCC)C(=S)[S-].[Sb+3] |

physical_description |

Liquid |

Origin of Product |

United States |

Preparation Methods

Synthesis of bis(2-ethylhexyl)dithiocarbamate Ligand

The ligand bis(2-ethylhexyl)dithiocarbamate is typically prepared by reacting a secondary amine with carbon disulfide under controlled conditions:

-

- Secondary amine: bis(2-ethylhexyl)amine

- Carbon disulfide (CS₂)

- Solvent: inert organic solvents such as acetone or ketones are preferred for their inertness and ability to dissolve reactants.

-

- Temperature: Generally kept below 60°C, preferably below 20°C, and often below 10°C to control reaction rate and prevent decomposition.

- Stoichiometry: Excess amine is used relative to carbon disulfide, typically 2 to 10 moles of amine per mole of CS₂ to ensure complete reaction.

- The reaction proceeds via nucleophilic attack of the amine on carbon disulfide, forming the dithiocarbamic acid intermediate, which is then neutralized or converted to a salt form by addition of a base such as an alkali metal hydroxide.

-

- The dithiocarbamate is often isolated as its salt (e.g., sodium or potassium salt) to improve stability since dithiocarbamic acids are generally unstable.

- The product may be precipitated or extracted depending on solvent choice.

This method is adapted from classical dithiocarbamate synthesis protocols described in the literature (e.g., Mém. services Chim 6tat, Paris, 1948) and recent patent disclosures.

Complexation with Antimony Source

Once the bis(2-ethylhexyl)dithiocarbamate ligand is prepared, it is reacted with an antimony compound to form the tris complex:

-

- Commonly used antimony compounds include antimony trichloride (SbCl₃) or antimony trioxide (Sb₂O₃).

- Antimony trichloride is preferred for direct complexation reactions.

-

- The dithiocarbamate ligand (as free acid or salt) is reacted with antimony trichloride in an organic solvent medium.

- Solvent: Ketones such as acetone are favored for their ability to dissolve ligands and antimony salts while facilitating isolation of the product.

- Temperature: The reaction is typically carried out below 100°C, often at room temperature or slightly elevated temperatures (up to 60°C) to optimize yield and purity.

- Stoichiometry: Approximately three moles of bis(2-ethylhexyl)dithiocarbamate per mole of antimony trichloride to form the tris complex.

-

- The antimony center coordinates with the sulfur atoms of the dithiocarbamate ligands, displacing chloride ions.

- The reaction may proceed via ligand exchange and precipitation of the tris complex.

-

- The product is isolated by filtration or extraction.

- Washing with solvents such as methanol or methylene chloride removes unreacted ligands and impurities.

- The complex typically appears as a pale yellow solid.

This method aligns with procedures for similar metal dithiocarbamate complexes and is supported by patent literature describing analogous antimony dithiocarbamate syntheses.

Representative Preparation Protocol (Literature-Based)

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | React bis(2-ethylhexyl)amine with carbon disulfide in acetone at 0–10°C, molar ratio 2:1 amine to CS₂ | Formation of bis(2-ethylhexyl)dithiocarbamic acid intermediate |

| 2 | Neutralize intermediate with sodium hydroxide to form sodium bis(2-ethylhexyl)dithiocarbamate salt | Stabilizes the dithiocarbamate ligand |

| 3 | Add antimony trichloride to the ligand salt solution in acetone at room temperature, molar ratio 1:3 SbCl₃ to ligand | Formation of antimony tris(bis(2-ethylhexyl)dithiocarbamate) complex |

| 4 | Stir for several hours under inert atmosphere | Ensures complete complexation |

| 5 | Isolate product by filtration, wash with methanol and dry under vacuum | Purification and drying of final product |

Analytical Data and Characterization

- Molecular Formula: C₅₁H₁₀₈N₃S₆Sb

- Molar Mass: 1077.57 g/mol

- Physical Appearance: Pale yellow solid

- Melting Point: Typically around 70°C (varies with purity)

- Spectroscopic Characterization: Confirmed by IR (characteristic C–S stretching), NMR (ligand environment), and elemental analysis.

- Yield: Generally around 65–75% under optimized conditions.

Summary Table of Preparation Methods

Additional Notes on Preparation

- The stability of the dithiocarbamate ligand is improved by isolating it as a metal salt before complexation.

- Solvent choice is critical for solubility and ease of product isolation; ketones like acetone are preferred.

- Reaction temperature control prevents decomposition and side reactions.

- Stoichiometric precision ensures complete complexation and high purity.

- The antimony complex can be further purified by recrystallization if needed.

Chemical Reactions Analysis

2.1. Dithiocarbamate Ligand Formation

-

Preparation of bis(2-ethylhexyl)dithiocarbamate ligand :

2.2. Complexation with Antimony(III) Chloride

-

Reaction with SbCl₃ :

Structural and Spectroscopic Analysis

The resulting complex adopts a trisubstituted structure with three dithiocarbamate ligands coordinating to Sb(III). Key observations from crystallography and spectroscopy include:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Antimony tris(bis(2-ethylhexyl)dithiocarbamate) has shown potential as an antimicrobial agent. Studies indicate that dithiocarbamate complexes, including those with antimony, exhibit antibacterial and antifungal activities. The mechanism involves the chelation of metal ions, which disrupts microbial metabolic processes .

Anticancer Activity

Research has demonstrated that antimony dithiocarbamate complexes possess cytotoxic effects against various cancer cell lines. For instance, antimony complexes have been reported to induce apoptosis in human breast (MCF-7) and cervical (HeLa) cancer cells, suggesting their potential as therapeutic agents in cancer treatment . The modulation of toxicity through dithiocarbamate ligands allows for targeted delivery to tumor sites while minimizing side effects associated with metal toxicity .

Materials Science

Stabilizers and Additives

In materials science, antimony tris(bis(2-ethylhexyl)dithiocarbamate) serves as a stabilizer in polymer formulations. Its ability to form stable complexes with transition metals enhances the thermal stability and mechanical properties of polymers . The compound is also utilized as an additive in lubricants due to its extreme pressure (EP) properties, significantly improving load-bearing capacities compared to traditional additives .

Supramolecular Assemblies

The unique structural properties of antimony dithiocarbamate complexes allow for the formation of supramolecular assemblies. These assemblies can be tailored for specific applications in nanotechnology and drug delivery systems, leveraging their ability to interact with biological molecules and cellular structures .

Industrial Applications

Lubricants

Antimony tris(bis(2-ethylhexyl)dithiocarbamate) is recognized for its efficacy as an EP additive in lubricants. It enhances the performance of oils and greases by providing high load-bearing capacity, which is crucial for reducing wear and tear in mechanical systems. This application is particularly valuable in industries where machinery operates under extreme conditions .

Case Studies

Mechanism of Action

The mechanism of action of antimony tris(bis(2-ethylhexyl)dithiocarbamate) involves its interaction with molecular targets through its dithiocarbamate ligands. These ligands can chelate metal ions, thereby affecting various biochemical pathways. The compound’s effects are mediated through its ability to form stable complexes with metal ions, influencing their availability and activity in biological systems.

Comparison with Similar Compounds

Table 1: Key Properties of Antimony and Bismuth Dithiocarbamates

| Compound | Metal Oxidation State | Ligand Structure | Solubility (Water) | Toxicity Profile | Biological Activity | Applications |

|---|---|---|---|---|---|---|

| Antimony tris(bis(2-ethylhexyl)dithiocarbamate) | Sb(III) | Bis(2-ethylhexyl) | Insoluble | Moderate | Antimicrobial, Antifungal | Materials, Catalysis |

| Antimony tris(dimethyldithiocarbamate) | Sb(III) | Methyl | Low | High | Anticancer (in vitro) | Polymer stabilization |

| Bismuth tris(bis(2-ethylhexyl)dithiocarbamate) | Bi(III) | Bis(2-ethylhexyl) | Insoluble | Low | Antileishmanial (potential) | Biomedical, Nanoparticles |

| Antimony tris(diethyldithiocarbamate) | Sb(III) | Ethyl | Moderate | High | Not reported | Lubricant additives |

| Antimony dialkyldithiophosphate (SbDDP) | Sb(III) | Alkyl phosphate | Insoluble | Moderate | Tribological | Industrial lubricants |

Structural and Functional Differences

Ligand Effects: Bis(2-ethylhexyl) groups enhance solubility in nonpolar solvents compared to smaller alkyl ligands (e.g., methyl or ethyl) . This property is critical for applications in organic-phase catalysis and nanoparticle synthesis. Bismuth analogs (e.g., Bi tris(bis(2-ethylhexyl)dithiocarbamate)) exhibit lower toxicity due to Bi(III)'s inertness in biological systems, whereas Sb(III) complexes require ligand modulation to mitigate toxicity .

Biological Activity: Antimicrobial Efficacy: Sb tris(bis(2-ethylhexyl)dithiocarbamate) shows broader antifungal activity than methyl/ethyl analogs, attributed to improved membrane penetration . Antileishmanial Potential: Bismuth dithiocarbamates are under investigation as safer alternatives to Sb-based drugs (e.g., sodium stibogluconate), which face resistance and toxicity issues .

Nanoparticles: Bismuth dithiocarbamates are preferred for synthesizing Bi₂S₃ nanoparticles due to their benign nature, while Sb analogs are less explored .

Research Findings and Critical Analysis

Toxicity and Stability :

- Sb tris(bis(2-ethylhexyl)dithiocarbamate) exhibits moderate toxicity, contrasting sharply with highly toxic SbCl₃. Ligand chelation reduces Sb(III)'s bioavailability, minimizing off-target effects .

- Bismuth analogs are nearly 100× less toxic than Sb compounds, making them viable for prolonged therapeutic use .

Synthetic Methods: Sb(III) dithiocarbamates are typically synthesized via 1:3 stoichiometric reactions of SbCl₃ with dithiocarbamate ligands in solvents like acetone or THF . Crystallization in ethanol or chloroform yields stable complexes. Bismuth complexes require milder conditions (e.g., aqueous KOH) and exhibit higher air stability .

Unresolved Challenges: No studies exist on the antileishmanial activity of Sb or Bi dithiocarbamates, despite their structural similarity to active agents like miltefosine . Industrial use of Sb tris(bis(2-ethylhexyl)dithiocarbamate) in lubricants is hindered by regulatory concerns over Sb accumulation in ecosystems .

Biological Activity

Antimony tris(bis(2-ethylhexyl)dithiocarbamate) is a complex compound that exhibits notable biological activity, particularly in antimicrobial and anticancer applications. This article aims to present a comprehensive overview of its biological effects, synthesis, and the mechanisms underlying its activity, supported by data tables and relevant case studies.

1. Synthesis and Characterization

Antimony tris(bis(2-ethylhexyl)dithiocarbamate) is synthesized through the reaction of antimony trichloride with bis(2-ethylhexyl)dithiocarbamate. The characterization of this compound typically involves techniques such as:

- Nuclear Magnetic Resonance (NMR) Spectroscopy

- Fourier Transform Infrared Spectroscopy (FT-IR)

- X-ray Diffraction (XRD)

These methods confirm the formation of the desired dithiocarbamate complex, revealing its structural properties and stability.

2.1 Antimicrobial Properties

Research indicates that dithiocarbamate compounds, including antimony tris(bis(2-ethylhexyl)dithiocarbamate), exhibit significant antimicrobial activity against various bacterial and fungal strains. The mechanism of action is believed to involve the disruption of microbial cell membranes and inhibition of metalloenzymes essential for microbial survival.

Table 1: Antimicrobial Activity Against Selected Microorganisms

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 100 µg/mL |

| Klebsiella pneumoniae | 75 µg/mL |

| Candida albicans | 200 µg/mL |

| Aspergillus niger | 150 µg/mL |

The above table summarizes MIC values derived from agar well diffusion assays conducted at varying concentrations of the compound .

2.2 Anticancer Activity

Antimony complexes have also been studied for their potential anticancer properties. In vitro studies show that antimony tris(bis(2-ethylhexyl)dithiocarbamate) can induce apoptosis in cancer cell lines by modulating signaling pathways related to cell growth and survival.

Case Study: Anticancer Effects on Human Breast Cancer Cells

A study evaluated the effects of antimony tris(bis(2-ethylhexyl)dithiocarbamate) on MCF-7 human breast cancer cells. The results indicated that treatment with the compound led to:

- A reduction in cell viability (IC50 = 30 µM)

- Induction of apoptosis as evidenced by increased caspase activity

- Alteration in cell cycle progression

These findings suggest that this compound may serve as a lead candidate for further development in cancer therapeutics .

The biological activity of antimony tris(bis(2-ethylhexyl)dithiocarbamate) can be attributed to its ability to interact with cellular components:

- Metal Ion Interaction : The dithiocarbamate moiety can chelate metal ions, which may enhance the bioavailability and efficacy of the antimony ion in biological systems .

- Enzyme Inhibition : The compound has been shown to inhibit metalloenzymes, disrupting essential metabolic pathways in microorganisms and cancer cells alike .

4.

Antimony tris(bis(2-ethylhexyl)dithiocarbamate) demonstrates promising biological activities, particularly in antimicrobial and anticancer applications. Its synthesis and characterization reveal a stable complex with significant potential for therapeutic use. Further research is warranted to explore its full range of biological effects and mechanisms, paving the way for its application in clinical settings.

Q & A

Q. What are the optimal synthetic routes for preparing antimony tris(bis(2-ethylhexyl)dithiocarbamate) with high purity?

Methodological Answer: The synthesis typically involves reacting antimony(III) chloride with sodium bis(2-ethylhexyl)dithiocarbamate in a 1:3 molar ratio under inert conditions. Key steps include:

- Ligand preparation : Sodium bis(2-ethylhexyl)dithiocarbamate is synthesized by reacting bis(2-ethylhexyl)amine with carbon disulfide in ethanol, followed by sodium hydroxide neutralization.

- Complexation : Antimony(III) chloride is added dropwise to the ligand solution, and the mixture is refluxed for 4–6 hours. Precipitation is achieved by cooling and adding excess hexane.

- Purification : Recrystallization from dichloromethane/hexane yields high-purity crystals. Characterization via FTIR (confirming ν(C=S) at 950–1000 cm⁻¹) and elemental analysis (C, H, N, S, Sb) ensures stoichiometric integrity .

Q. How can spectroscopic techniques resolve ambiguities in the structural characterization of this complex?

Methodological Answer: Combined spectroscopic and crystallographic methods are critical:

- X-ray diffraction (XRD) : Determines bond lengths (e.g., Sb–S bonds ~2.4–2.6 Å) and coordination geometry (distorted trigonal bipyramidal for Sb(III) complexes) .

- NMR spectroscopy : ¹H and ¹³C NMR identify ligand coordination shifts (e.g., upfield shifts in alkyl protons due to electron donation from Sb).

- UV-Vis and EPR : Monitor d-d transitions or paramagnetic behavior, though Sb(III) complexes are typically diamagnetic. Cross-referencing with single-crystal XRD data resolves ambiguities in ligand binding modes .

Q. What are the key stability considerations for storing and handling this compound?

Methodological Answer:

- Thermal stability : Perform thermogravimetric analysis (TGA) to identify decomposition temperatures (typically >200°C for dithiocarbamate complexes).

- Light sensitivity : Store in amber vials under nitrogen to prevent ligand oxidation.

- Solubility : Use aprotic solvents (e.g., THF, DCM) to avoid hydrolysis. Stability in air is limited; prolonged exposure leads to Sb₂S₃ formation .

Advanced Research Questions

Q. How can conflicting data on the biological activity of antimony dithiocarbamate complexes be systematically addressed?

Methodological Answer: Contradictions in bioactivity (e.g., anti-leishmanial efficacy) arise from structural variations (ligand substituents, Sb oxidation state) and assay conditions. To resolve discrepancies:

- Structural benchmarking : Compare X-ray structures of active vs. inactive analogs (e.g., Sb–S bond lengths and ligand bulkiness) .

- Dose-response profiling : Test across multiple concentrations (0.1–100 µM) in Leishmania promastigote/amastigote assays.

- Mechanistic studies : Use fluorescence microscopy to assess mitochondrial membrane disruption or ROS generation. Cross-validate with Sb uptake quantification via ICP-MS .

Q. What experimental strategies optimize ligand design for enhanced catalytic or electronic properties?

Methodological Answer:

- Ligand tuning : Introduce electron-withdrawing groups (e.g., –NO₂) to stabilize Sb(III) centers, improving redox activity. Compare cyclic voltammetry (CV) profiles to assess Sb³⁺/Sb⁵⁺ transitions.

- Steric effects : Bulkier ligands (e.g., 2-ethylhexyl vs. methyl) reduce aggregation in solution, enhancing solubility for catalytic applications. Monitor via dynamic light scattering (DLS).

- Computational modeling : Use DFT to predict charge distribution and frontier molecular orbitals (HOMO-LUMO gaps), correlating with experimental UV-Vis and catalytic data .

Q. How can researchers reconcile discrepancies in thermal decomposition profiles reported in literature?

Methodological Answer: Variations in TGA/DSC data (e.g., decomposition steps at 220°C vs. 250°C) may stem from:

- Sample purity : Impurities (e.g., unreacted ligands) lower decomposition temperatures. Validate purity via HPLC or elemental analysis.

- Atmosphere effects : Conduct TGA under N₂ vs. O₂ to differentiate oxidative vs. pyrolytic decomposition.

- Crystallinity : Amorphous samples degrade faster than crystalline ones. Use powder XRD to confirm crystallinity and correlate with thermal stability .

Q. What methodologies validate the proposed mechanisms of Sb(III) dithiocarbamate redox reactions?

Methodological Answer:

- Electrochemical studies : Use CV to identify redox peaks (e.g., Sb³⁺ → Sb⁵⁺ at +0.8 V vs. Ag/AgCl) and scan-rate dependence to confirm reversibility.

- In-situ spectroscopy : Couple electrochemical cells with Raman or UV-Vis to detect intermediate species (e.g., Sb–S bond cleavage products).

- Isotopic labeling : Track sulfur mobility using ³⁴S-labeled ligands via mass spectrometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.